molecular formula C6H6O2S B1329517 Methyl thiophene-2-carboxylate CAS No. 5380-42-7

Methyl thiophene-2-carboxylate

Cat. No. B1329517
CAS RN: 5380-42-7
M. Wt: 142.18 g/mol
InChI Key: PGBFYLVIMDQYMS-UHFFFAOYSA-N
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Description

Methyl thiophene-2-carboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are characterized by a thiophene ring, which is a five-membered heterocycle containing four carbon atoms and one sulfur atom. The methyl thiophene-2-carboxylate specifically has a methyl ester functional group attached to the second carbon of the thiophene ring, which is indicative of its involvement in various chemical reactions and its potential utility in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of methyl thiophene-2-carboxylate derivatives can be achieved through various methods. One approach involves the preparation of 2-aryl-vinam

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
  • Synthesis of Other Compounds

    • Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas, total synthesis of quinazolinocarboline alkaloids and in preparation of thienopyrimidinone analogs .
  • Pharmaceuticals

    • Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives , antitumors , anti-HIV-1 integrase , human cytomegalovirus inhibitors , hepatitis C virus inhibitors , Xa factor inhibitors , antineoplastic PAK4 activase inhibitors , phosphatidylinositol 3-kinase PI3K inhibitors , and antithrombotic activity drugs .
  • Nonsteroidal Anti-inflammatory Drugs

    • For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
  • Dental Anesthetics

    • Articaine, a 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
  • Gas Phase Ion Energetics

    • Methyl-2-thiophene carboxylate has been studied for its gas phase ion energetics . This involves the study of ionization energy determinations and mass spectrum (electron ionization) .
  • Synthesis of Thienopyrimidinone Analogs

    • Methyl 3-aminothiophene-2-carboxylate is used in the preparation of thienopyrimidinone analogs .
  • Synthesis of Quinazolinocarboline Alkaloids

    • Methyl 3-aminothiophene-2-carboxylate is used in the total synthesis of quinazolinocarboline alkaloids .
  • Synthesis of 4-Nitro and 4-Aminothienyl Ureas

    • Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .

Future Directions

Thiophene-based analogs, including “Methyl thiophene-2-carboxylate”, have been a topic of interest for many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBFYLVIMDQYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202082
Record name Methyl thenoate
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Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl thiophene-2-carboxylate

CAS RN

5380-42-7
Record name Methyl 2-thiophenecarboxylate
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Record name Methyl thiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

Nitrogen was bubbled through a solution of 5-bromo-3-[[1,3]dioxan-5-yl-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester (15 mg, 0.034 mmol) containing cyclohexen-1-ylboronic acid (8 mg, 0.063 mmol) in 2M aqueous Na2CO3 (0.9 mL) and DME (1.8 mL) for 10 min. Pd(PPh3)4 (3 mg) was added and the mixture was refluxed for 1 h 10 min. It was cooled, diluted with ethyl acetate (50 mL), washed with water and brine, dried and evaporated yielding the crude 5-cyclohex-1-enyl-3-[1,3]dioxan-5-yl-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester (24 mg) which was used in the next step without further purification.
Name
5-bromo-3-[[1,3]dioxan-5-yl-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
8 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.8 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-(4,4-Dimethyl-cyclohexyl)-3-[1,3]dioxan-5-yl-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester was prepared from 5-(4,4-dimethyl-cyclohexyl)-3-[(2-hydroxy-1-hydroxymethyl-ethyl)-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester using paraformaldehyde following a procedure described earlier (example 38, step IV).
Name
5-(4,4-dimethyl-cyclohexyl)-3-[(2-hydroxy-1-hydroxymethyl-ethyl)-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-3-[(2-hydroxy-1-hydroxymethyl-ethyl)-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester (18 mg, 0.041 mmol), paraformaldehyde (6 mg) and boron trifluoride-diethyl etherate (15 μl, 0.12 mmol) in dry dioxane (0.6 mL) was stirred at 80° C. for 14 min. It was cooled and added to ice and NaHCO3 solution mixture, extracted with ethyl acetate, washed with brine, dried and evaporated. Pure 5-bromo-3-[1,3]dioxan-5-yl-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester was obtained after chromatography over silica gel (hexane:ethyl acetate-9:1 as eluent) (15 mg; 81%).
Name
5-bromo-3-[(2-hydroxy-1-hydroxymethyl-ethyl)-(trans-4-methyl-cyclohexanecarbonyl)-amino]-thiophene-2-carboxylic acid methyl ester
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
6 mg
Type
reactant
Reaction Step One
[Compound]
Name
boron trifluoride-diethyl
Quantity
15 μL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The synthesis was carried out according to the method of Example 7-(1). 2-Thiophenecarboxylic acid (25.0 g), : 1,2-dichloroethane (120 ml), methanol (23.7 ml) and concentrated sulfuric acid (0.8 ml) were used as reagents to give 24.9 g of a pale-yellow transparent liquid (yield 90%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
23.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
RM Mohareb, A ABDALLAH, MHE Helal… - Acta …, 2016 - hrcak.srce.hr
Attempting to produce cyclized systems with potential anti-proliferative activity, a series of novel thiophene and benzothiophene derivatives were designed and synthesized. The …
Number of citations: 17 hrcak.srce.hr
T Kanagawa, DP Kelly - Microbial ecology, 1987 - Springer
… 2-carboxylate ((3) and 5-methyl-thiophene-2carboxylate (0) by suspensions of actinomycete Rhodococcus TTD-1 in the oxygen electrode cell. Oxidation rates (v) are expressed as nmol …
Number of citations: 35 link.springer.com
SM Yang, JM Fang - Tetrahedron, 2007 - Elsevier
… 7b We also attempted to carry out a straightforward synthesis of 5a–c by the SmI 2 -promoted double electrophilic reactions of methyl thiophene-2-carboxylate with aromatic aldehyde Ar …
Number of citations: 12 www.sciencedirect.com
AJ Carpenter, DJ Chadwick - The Journal of Organic Chemistry, 1985 - ACS Publications
The effects of change of solvent, metalating agent, reaction time, and reaction temperature on the lithiation of iV, JV-diethylthiophene-2-carboxamideand of the IV-tert-butyl 2-…
Number of citations: 67 pubs.acs.org
J Bastide, R Badon, JP Cambon, D Vega - Pesticide science, 1994 - Wiley Online Library
… Methyl benzoate and methyl thiophene-2carboxylate were rapidly hydrolyzed by pig liver esterase. Enzymatic reactions were more sensitive to steric effects than to electronic effects; 3-…
Number of citations: 17 onlinelibrary.wiley.com
LM Korotaeva, AM Moiseenkov, VS Bogdanov… - Bulletin of the Academy …, 1983 - Springer
Cationic carboxylation of methyl thiophene-2-carboxylate … In order to develop a new approach to dicarboxydihydrothiophene synthesis, in the present work we use …
Number of citations: 5 link.springer.com
SM Yang, SK Nandy, AR Selvakumar, JM Fang - Organic Letters, 2000 - ACS Publications
… We reported previously that methyl thiophene-2-carboxylate (1a) reacts with carbonyl … by using Raney nickel, 4 methyl thiophene-2-carboxylate thus served as an attractive mediator for …
Number of citations: 12 pubs.acs.org
M D'Auria, A De Mico, F D'Onofrio, D Mendola… - … of Photochemistry and …, 1989 - Elsevier
… Methyl thiophene-2-carboxylate [24] (10.5 g), acetic acid (28.9 ml), water (11 ml), carbon tetrachloride (7.2 ml), sulphuric acid (0.51 ml), iodine (7.36 g) and iodic acid (2.53 g) were …
Number of citations: 16 www.sciencedirect.com
RA Barcock, DJ Chadwick, RC Storr, LS Fuller… - Tetrahedron, 1994 - Elsevier
… with water (30 ml), dried (MgS04) and the solvent was evaporated to yield a colourless oil (0.35 g, 76%) which was confirmed by lH nmr analysis to be methyl thiophene-2-carboxylate …
Number of citations: 16 www.sciencedirect.com
AP Gledhill - 1992 - search.proquest.com
Synthesis of Polysubstituted Fatty Acids via Thiophene Interpediates A. Gledhlll. This thesis is an Investigation Into the possibility of preparing polysubstituted fatty acids-seco-aclds-via …
Number of citations: 3 search.proquest.com

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